molecular formula C18H16O6 B13125766 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione CAS No. 880758-62-3

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione

Cat. No.: B13125766
CAS No.: 880758-62-3
M. Wt: 328.3 g/mol
InChI Key: VGBFJIMBMGKBOH-UHFFFAOYSA-N
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Description

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound is particularly notable for its solubility in water and its potential use in redox flow batteries due to its electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinone. The synthesis typically starts with the bromination of anthraquinone to form 1,8-dibromoanthraquinone. This intermediate is then reacted with ethylene glycol under basic conditions to introduce the hydroxyethoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione primarily involves its redox activity. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage and redox flow batteries. The hydroxyethoxy groups enhance its solubility and stability in aqueous solutions, facilitating its use in various electrochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high solubility in water and its ability to undergo reversible redox reactions. These properties make it particularly suitable for use in aqueous organic redox flow batteries, where solubility and electrochemical reversibility are critical .

Properties

CAS No.

880758-62-3

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,8-bis(2-hydroxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6,19-20H,7-10H2

InChI Key

VGBFJIMBMGKBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)C(=O)C3=C(C2=O)C=CC=C3OCCO

Origin of Product

United States

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